molecular formula C9H7IN2O2 B3220085 methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190322-88-3

methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B3220085
CAS No.: 1190322-88-3
M. Wt: 302.07 g/mol
InChI Key: NLWUOXQLRUYOQW-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1190322-88-3) is a high-value heterocyclic building block critical in modern medicinal chemistry and drug discovery. This compound features a fused pyrrolopyridine core structure, a privileged scaffold in the design of biologically active molecules. The iodine substituent at the 3-position and the methyl ester at the 6-position provide two distinct and versatile handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, and hydrolysis or amidation, respectively . This structural motif is of significant interest in oncology research. Preclinical studies highlight the potential of pyrrolopyridine derivatives as potent kinase inhibitors. The rigid bicyclic system can effectively interact with the ATP-binding pocket of kinases, and related compounds have demonstrated low nanomolar IC₅₀ values against targets like cyclin-dependent kinases (CDKs) . Furthermore, the pyrrolopyridine scaffold is found in various investigational compounds targeting the spindle assembly checkpoint signal by inhibiting MPS1 kinase, a target of interest in cancers with chromosomal instability . Beyond oncology, this chemical series is also explored for developing antiviral agents and other therapeutic applications . With a molecular formula of C9H7IN2O2 and a molecular weight of 302.07, this compound requires specific storage conditions to maintain stability . It is typically recommended to be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling information, as this compound may pose hazards such as skin irritation and toxicity if ingested .

Properties

IUPAC Name

methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWUOXQLRUYOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213605
Record name Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-88-3
Record name Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the iodination of a pyrrolopyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The esterification of the carboxylic acid group can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.

    Chemical Biology: The compound is used in the study of protein-ligand interactions and enzyme inhibition.

    Material Science: It can be employed in the development of organic electronic materials and sensors.

    Pharmaceutical Industry: The compound is investigated for its potential therapeutic applications, including anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolopyridine core play crucial roles in binding to the active sites of these targets, modulating their activity. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate with structurally related compounds, highlighting differences in substituents, ring systems, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/Properties References
This compound C₉H₇IN₂O₂ ~302.08 Iodo (C3), methyl ester (C6) Not explicitly listed Cross-coupling reactions, drug intermediates
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₉H₇BrN₂O₂ 255.07 Bromo (C3), methyl ester (C6) Not explicitly listed Less reactive than iodo analog in couplings
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Parent) C₉H₈N₂O₂ 176.18 Unsubstituted at C3, methyl ester (C6) 1015609-11-6 Scaffold for further halogenation/derivatization
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate C₁₀H₁₁N₂O₂ 191.21 Methyl (N1), ethyl ester (C6) L010365 Enhanced metabolic stability in drug candidates
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate C₉H₇ClN₂O₂ 210.62 Chloro (C6), methyl ester (C3) 959245-12-6 Altered electronic properties due to Cl placement
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate C₁₀H₉ClN₂O₂ 224.64 Chloro (C6), ethyl ester (C3), [3,2-c] ring fusion 1951441-84-1 Distinct ring orientation affects binding interactions

Structural and Functional Analysis

Halogen Substituents :

  • The iodo substituent in the target compound offers superior reactivity in metal-catalyzed cross-couplings compared to bromo or chloro analogs. For example, methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (MW: 255.07) is less reactive in Pd-mediated reactions due to weaker C–Br bond polarization .
  • Chloro derivatives (e.g., methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate) are typically reserved for nucleophilic aromatic substitutions or as directing groups in C–H functionalization .

Ester Group Variations :

  • Ethyl esters (e.g., ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate) improve lipid solubility compared to methyl esters, influencing pharmacokinetic properties .
  • Substituent position matters: Methyl esters at C6 (target compound) vs. C3 (methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate) alter electronic distribution, impacting binding affinity in drug-receptor interactions .

Ring System Differences :

  • Compounds with [3,2-c] or [2,3-b] pyrrolo-pyridine fusion (e.g., ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate) exhibit distinct dipole moments and hydrogen-bonding capabilities compared to the [3,2-b] system in the target compound .

Biological Activity

Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1190322-88-3) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
IUPAC NameThis compound
InChI KeyHZYDEEWKSXJMNC-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways that regulate cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be explored for developing new antibiotics.

Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results indicated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

Research conducted by a team at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

Neuroprotective Effects

In another study focusing on neuroprotection, this compound was assessed for its ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that the compound could reduce reactive oxygen species (ROS) levels and enhance cell viability in models of neurodegeneration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
This compoundHighModerateSignificant
Methyl 5-Iodo-1H-Pyrrolo[2,3-b]PyridineModerateLowModerate
Methyl 4-Iodo-1H-Pyrrolo[2,3-b]PyridineLowModerateLow

Q & A

Q. What are the standard synthetic routes for methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate?

The synthesis typically involves iodination of a pre-formed pyrrolopyridine scaffold. For example, a precursor like methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate can undergo electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmospheres . Key steps include:

  • Precursor preparation : Cyclization of substituted pyridines with pyrrole derivatives.
  • Iodination : Controlled addition of iodinating agents at 0–25°C to avoid over-halogenation.
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity .

Q. How is the structure of this compound confirmed?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : 1^1H NMR (DMSO-d6d_6) shows characteristic peaks: δ ~12.5 ppm (NH proton), δ ~3.8 ppm (ester methyl), and δ ~7.5–8.2 ppm (aromatic protons) .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak [M+H]+^+ at m/z 317.0 (calculated for C9_9H7_7IN2_2O2_2) .
  • X-ray crystallography : Resolves the iodine position and confirms planarity of the fused ring system .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent ester hydrolysis or iodine displacement .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

The iodine substituent enables palladium-catalyzed couplings. Key parameters include:

  • Catalyst system : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with K2_2CO3_3/Na2_2CO3_3 as base.
  • Ligands : Bidentate ligands (e.g., XPhos) improve yields in aryl boronic acid couplings.
  • Conditions : Reactions in toluene/ethanol (3:1) at 80–100°C for 12–24 hours . Example optimization table :
CatalystLigandYield (%)Purity (%)
Pd(PPh3_3)4_4None6590
PdCl2_2(dppf)XPhos8895

Q. How to resolve contradictions in reported biological activity data for pyrrolopyridine derivatives?

Discrepancies often arise from:

  • Structural analogs : Minor substitutions (e.g., methyl vs. ethyl esters) alter pharmacokinetics .
  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or IC50_{50} measurement protocols.
  • Purity : Impurities >5% (e.g., de-iodinated byproducts) skew dose-response curves . Mitigation : Use HPLC-purified batches (>98%) and standardize assays (e.g., ATP-based viability tests) .

Q. What strategies enhance the metabolic stability of this compound in vivo?

  • Ester prodrug modification : Replace methyl ester with pivaloyloxymethyl (POM) groups to reduce hepatic hydrolysis.
  • Deuteriation : Substitute labile C-H bonds (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation.
  • Co-administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical models .

Methodological Challenges and Solutions

Q. Why does this compound exhibit variable reactivity in nucleophilic substitutions?

Steric hindrance from the fused pyrrolopyridine ring and electron-withdrawing ester group reduce iodine’s electrophilicity. Solutions:

  • Microwave-assisted synthesis : Enhances reaction rates (e.g., 150°C, 30 minutes vs. 24 hours conventionally) .
  • Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate the NH group, enabling regioselective functionalization .

Q. How to analyze degradation products during long-term storage?

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
  • LC-MS analysis : Identify major degradants (e.g., hydrolyzed carboxylic acid or de-iodinated analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

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